molecular formula C22H16F3N3O4S2 B2710207 Ethyl 4-oxo-5-(2-(thiophen-2-yl)acetamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-46-7

Ethyl 4-oxo-5-(2-(thiophen-2-yl)acetamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2710207
CAS No.: 851951-46-7
M. Wt: 507.5
InChI Key: FKFSGTHGBGTFDV-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-5-(2-(thiophen-2-yl)acetamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This structure is substituted with a 4-(trifluoromethyl)phenyl group at position 3, a thiophen-2-yl acetamido moiety at position 5, and an ethyl carboxylate ester at position 1.

Properties

IUPAC Name

ethyl 4-oxo-5-[(2-thiophen-2-ylacetyl)amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O4S2/c1-2-32-21(31)18-15-11-34-19(26-16(29)10-14-4-3-9-33-14)17(15)20(30)28(27-18)13-7-5-12(6-8-13)22(23,24)25/h3-9,11H,2,10H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFSGTHGBGTFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CS3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-oxo-5-(2-(thiophen-2-yl)acetamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications in research.

Compound Overview

Chemical Structure : The compound features a thieno[3,4-d]pyridazine core with several functional groups, including a thiophene moiety and a trifluoromethylphenyl group. Its IUPAC name reflects its intricate structure, which is crucial for its biological activity.

Molecular Formula : C₁₈H₁₄F₃N₃O₃S₂

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thieno[3,4-d]pyridazine Core : This involves cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of Functional Groups : The thiophene and trifluoromethyl groups are introduced through substitution reactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth.
  • Case Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Testing : Research indicates that similar thieno[3,4-d]pyridazine derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Results Summary : A study found that certain derivatives showed promising results in inhibiting bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

Research Applications

The unique structure of this compound makes it suitable for various research applications:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting cancer and infectious diseases.
  • Materials Science : Investigated for potential applications in organic electronics due to its unique electronic properties.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 3-(4-chlorophenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H-thieno[3,4-d]pyridazine-1-carboxylateChlorophenyl groupModerate anticancer activity
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiopheneTetrahydrobenzo structureAntimicrobial properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 62, ) Core Structure: Pyrazolo[3,4-d]pyrimidine vs. thieno[3,4-d]pyridazine. The former is a fused pyrazole-pyrimidine system, while the latter combines thiophene and pyridazine. Substituents: Both share a thiophene-2-carboxylate group and fluorinated aryl substituents. However, the target compound lacks the chromen-4-one moiety present in Example 62. Physical Properties: Melting point (227–230°C) and molecular weight (560.2 g/mol, M⁺+1) are comparable to expected values for the target compound .

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Core Structure: Tetrahydroimidazo[1,2-a]pyridine vs. thieno[3,4-d]pyridazine. The former is a bicyclic system with a saturated ring, offering conformational flexibility. Substituents: Both feature ester groups (diethyl vs. ethyl) and aromatic nitrophenyl/trifluoromethylphenyl groups. The target compound’s trifluoromethyl group may enhance metabolic stability compared to the nitro group. Synthesis: A one-pot two-step reaction (51% yield) is used in , contrasting with the multi-step coupling likely required for the target compound .

(4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester () Core Structure: Pyrrolo[1,2-b]pyridazine vs. thieno[3,4-d]pyridazine. The iodine and difluorophenyl substituents in contrast with the target compound’s trifluoromethylphenyl group, affecting steric bulk and electronic properties. Synthesis: Similar palladium-catalyzed cross-coupling steps may be employed for both compounds .

Data Table: Key Comparative Metrics

Compound Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Synthesis Yield
Target Compound Thieno[3,4-d]pyridazine CF₃Ph, thiophen-2-yl acetamido, ethyl ester N/A ~560 (estimated) N/A
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Pyrazolo[3,4-d]pyrimidine Fluoro-chromenone, thiophene-2-carboxylate 227–230 560.2 (M⁺+1) 46%
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, phenethyl 243–245 N/A 51%

Functional Group and Property Analysis

  • Electron-Withdrawing Groups: The trifluoromethyl group in the target compound improves oxidative stability compared to nitro or cyano groups in analogs .
  • Ester Flexibility : Ethyl esters (target compound) typically offer better hydrolytic stability than methyl esters (Example 62) under physiological conditions.
  • Aromatic Interactions: Thiophene and pyridazine rings in the target compound may enhance binding to aromatic residues in enzymes, a feature shared with Example 62’s chromenone system .

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